molecular formula C28H44O4 B13657297 3,5,9-Trihydroxyergosta-7,22-dien-6-one

3,5,9-Trihydroxyergosta-7,22-dien-6-one

Cat. No.: B13657297
M. Wt: 444.6 g/mol
InChI Key: GUERPVMWCQXYEU-UHFFFAOYSA-N
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Description

3,5,9-Trihydroxyergosta-7,22-dien-6-one is a naturally occurring steroid compound found in various fungi, including Ganoderma lucidum and Flammulina velutipes . It is known for its unique structure, which includes three hydroxyl groups and a conjugated diene system. This compound has attracted significant attention due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,9-Trihydroxyergosta-7,22-dien-6-one can be synthesized through various chemical reactions involving ergosterol derivatives. The synthetic routes typically involve hydroxylation and oxidation reactions under controlled conditions. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources like Ganoderma lucidum. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extracted compound is then purified through chromatographic techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5,9-Trihydroxyergosta-7,22-dien-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

3,5,9-Trihydroxyergosta-7,22-dien-6-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern and conjugated diene system, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

17-(5,6-dimethylhept-3-en-2-yl)-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3

InChI Key

GUERPVMWCQXYEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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